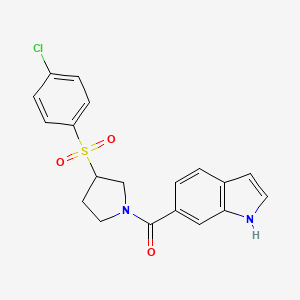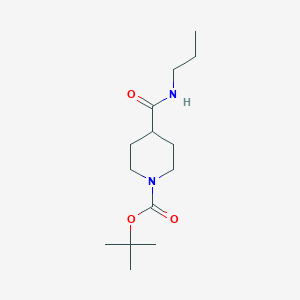
2-アミノ-3-(3-ブロモベンゾイル)インドリジン-1-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains a benzoyl group and a carbonitrile group, and it has been found to exhibit interesting biochemical and physiological effects.
科学的研究の応用
蛍光プローブおよびイメージング剤
インドリジン誘導体は、興味のある化合物である本化合物など、注目すべき蛍光特性を示します。研究者らは、これらの特性を利用して、生物学的研究のための蛍光プローブおよびイメージング剤を開発してきました。これらの分子は、特定の細胞成分に選択的に結合することができ、細胞プロセス、タンパク質の局在化、および疾患関連の変化を可視化することができます。 2-アミノ-3-(3-ブロモベンゾイル)インドリジン-1-カルボニトリルの独特の蛍光発光は、バイオイメージングアプリケーションにとって有望な候補となります .
抗がん剤
インドリジン系化合物は、その多様な作用機序により、潜在的な抗がん剤として注目を集めています。本化合物は、細胞周期の進行を阻害したり、DNA複製を阻害したり、重要なシグナル伝達経路を調節したりする可能性があります。研究者は、さまざまな癌細胞株に対するその細胞毒性効果を積極的に調査しています。 その正確な作用機序を解明し、その有効性を最適化するには、さらなる研究が必要です .
抗炎症特性
インドリジン誘導体は、しばしば抗炎症活性を持っています。これらの化合物は、炎症経路に関与する特定の酵素または受容体を標的とすることにより、炎症を軽減することができます。 本化合物の独特の構造は、抗炎症効果をもたらす可能性があり、炎症性疾患の薬剤開発のための興味深いリードとなっています .
有機半導体
インドリジン誘導体は、興味深い電子特性を示し、有機エレクトロニクスに適しています。本化合物は、有機電界効果トランジスタ(OFET)、有機発光ダイオード(OLED)、および太陽電池に用途を見出す可能性があります。 そのπ共役系は効率的な電荷輸送を可能にし、次世代電子デバイスのための貴重な構成要素となります .
材料科学: 発光材料
インドリジン誘導体の蛍光特性は、生物学的な用途を超えています。研究者は、これらの化合物を、センサー、ディスプレイ、およびオプトエレクトロニクスデバイスなどの発光材料に組み込んでいます。 本化合物の発光特性は、調整された特性を持つ新規な発光材料の開発に貢献する可能性があります .
作用機序
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives
Biochemical Pathways
Indole derivatives have been shown to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the wide range of biological activities of indole derivatives, it’s possible that this compound could have diverse effects at the molecular and cellular level .
生化学分析
Biochemical Properties
2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which can influence various signaling pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems .
Cellular Effects
2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it can affect the expression of genes involved in inflammation and immune response, thereby modulating the cellular environment .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the target. For instance, it may inhibit certain kinases involved in cell signaling, thereby disrupting the signaling cascade and leading to altered cellular responses . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential to produce metabolites with distinct biological effects .
Transport and Distribution
The transport and distribution of 2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via membrane transporters, where it can then bind to intracellular targets and exert its effects .
Subcellular Localization
The subcellular localization of 2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing cellular metabolism and energy production .
特性
IUPAC Name |
2-amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O/c17-11-5-3-4-10(8-11)16(21)15-14(19)12(9-18)13-6-1-2-7-20(13)15/h1-8H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTSTWVLCGTPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)Br)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2527417.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527423.png)


![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2527427.png)

![Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.02,6]undeca-2(6),4-diene-11-carboxylate](/img/structure/B2527429.png)
![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527438.png)

